![molecular formula C22H20N6OS2 B2416974 6-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-5-yl}-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 866143-96-6](/img/structure/B2416974.png)
6-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-5-yl}-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
Scientific Research Applications
- Anti-Tubercular Agents : Researchers have synthesized imidazole derivatives with anti-tubercular activity. For instance, compounds like 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole have shown promising results against Mycobacterium tuberculosis strains .
Materials Science and Functional Materials
Imidazoles contribute to the development of functional materials with unique properties:
- Optical Materials : Imidazole-based compounds are investigated for their optical properties. They find applications in dyes for solar cells, light-emitting materials, and other optical devices .
Catalysis and Synthetic Chemistry
Imidazoles play a crucial role in catalytic processes and synthetic methodologies:
- Catalysts : Imidazole-containing ligands are used in transition metal catalysis. They stabilize metal complexes and enhance reactivity in various transformations .
- Functional Group Compatibility : Recent advances focus on developing methods that allow functional group compatibility during imidazole synthesis. These strategies enable the incorporation of diverse substituents around the imidazole ring .
Other Applications
While the above fields highlight key areas, imidazoles also find use in:
Mechanism of Action
Pyrrothiogatain targets the DNA-binding activity of GATA3 and other members of the GATA family, inhibiting the interaction between GATA3 and SOX4, significantly suppressing Th2 cell differentiation, without impairing Th1 cell differentiation, and inhibiting the expression and production of Th2 cytokines .
properties
IUPAC Name |
6-[2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-5-yl]-2,3,8,8a-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6OS2/c1-13-3-4-14(2)28(13)18-6-9-30-20(18)17-11-19-24-16(5-7-27(19)25-17)15-12-23-22-26(21(15)29)8-10-31-22/h3-7,9,11-12,22-23H,8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAHGUWSLNWOSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C=CC(=NC4=C3)C5=CNC6N(C5=O)CCS6)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-5-yl}-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
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